molecular formula C22H28N2O4Sn B14589258 N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N'-phenylurea CAS No. 61500-38-7

N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N'-phenylurea

Katalognummer: B14589258
CAS-Nummer: 61500-38-7
Molekulargewicht: 503.2 g/mol
InChI-Schlüssel: DAKXKNPJJJRMPT-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea is a synthetic organic compound that belongs to the class of benzodioxastannins

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea typically involves the reaction of a benzodioxastannin derivative with a phenylurea compound. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents like chloroform or carbon tetrachloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-methylurea
  • N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-ethylurea

Uniqueness

N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs. These differences can be attributed to variations in the substituents attached to the benzodioxastannin core and the phenylurea moiety.

Eigenschaften

CAS-Nummer

61500-38-7

Molekularformel

C22H28N2O4Sn

Molekulargewicht

503.2 g/mol

IUPAC-Name

1-(2,2-dibutyl-4-oxo-1,3,2-benzodioxastannin-7-yl)-3-phenylurea

InChI

InChI=1S/C14H12N2O4.2C4H9.Sn/c17-12-8-10(6-7-11(12)13(18)19)16-14(20)15-9-4-2-1-3-5-9;2*1-3-4-2;/h1-8,17H,(H,18,19)(H2,15,16,20);2*1,3-4H2,2H3;/q;;;+2/p-2

InChI-Schlüssel

DAKXKNPJJJRMPT-UHFFFAOYSA-L

Kanonische SMILES

CCCC[Sn]1(OC2=C(C=CC(=C2)NC(=O)NC3=CC=CC=C3)C(=O)O1)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.